

Molecular structure and formula of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-Methoxy-3,5-dimethylbenzonitrile
Cat. No.:	B116070

[Get Quote](#)

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-3,5-dimethylbenzonitrile**, a substituted aromatic nitrile of interest in organic synthesis and potentially in medicinal chemistry. This document details its molecular structure, physicochemical properties, and a proposed synthetic pathway. While experimental spectroscopic data for this specific molecule is not readily available in the public domain, this guide presents data for structurally related compounds to infer its characteristic spectral features. The guide also includes detailed, generalized experimental protocols for its synthesis and characterization, adhering to the requirements of a scientific audience.

Molecular Structure and Properties

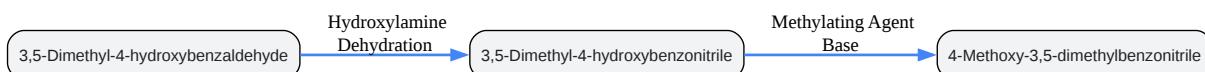
4-Methoxy-3,5-dimethylbenzonitrile is an organic compound featuring a benzene ring substituted with a methoxy group, two methyl groups, and a nitrile functional group.

Molecular Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

CAS Number: 152775-45-6

Physicochemical Properties


A summary of the known and predicted physicochemical properties of **4-Methoxy-3,5-dimethylbenzonitrile** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	AiFChem[1]
Molecular Weight	161.20 g/mol	AiFChem[1]
CAS Number	152775-45-6	AiFChem[1]
Appearance	Solid (predicted)	-
Melting Point	49-53 °C	Sigma-Aldrich[2]
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , Ethyl Acetate) (predicted)	-
IUPAC Name	4-methoxy-3,5-dimethylbenzonitrile	AiFChem[1]
SMILES	COc1c(C)cc(cc1C)C#N	AiFChem[1]
InChI	InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3	AiFChem[1]
InChI Key	LOWLIBHYJIAZTN-UHFFFAOYSA-N	AiFChem[1]

Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

A plausible and efficient synthetic route to **4-Methoxy-3,5-dimethylbenzonitrile** involves a two-step process starting from 3,5-dimethyl-4-hydroxybenzaldehyde. The first step is the conversion of the aldehyde to the corresponding nitrile, 3,5-dimethyl-4-hydroxybenzonitrile. The second step is the O-methylation of the phenolic hydroxyl group to yield the final product.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Methoxy-3,5-dimethylbenzonitrile**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile from 3,5-Dimethyl-4-hydroxybenzaldehyde

This procedure is adapted from a one-pot synthesis method for hydroxybenzonitriles.^[3]

- Materials:
 - 3,5-Dimethyl-4-hydroxybenzaldehyde
 - Hydroxylamine hydrochloride (NH₂OH·HCl)
 - N,N-Dimethylformamide (DMF)
 - Water
 - Ethyl acetate
 - Brine
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in DMF.
- Heat the reaction mixture to 110-130 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,5-dimethyl-4-hydroxybenzonitrile.
- Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of **4-Methoxy-3,5-dimethylbenzonitrile** from 3,5-Dimethyl-4-hydroxybenzonitrile

This is a general procedure for the O-methylation of a phenolic compound.[\[4\]](#)

- Materials:

- 3,5-Dimethyl-4-hydroxybenzonitrile
- Dimethyl carbonate (DMC)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol
- Ethyl acetate

- 1N Hydrochloric acid (HCl)
- Procedure:
 - In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzonitrile (1 equivalent) in dimethyl carbonate, which acts as both the solvent and the methylating agent.
 - Add DBU (1.2 equivalents) to the solution.
 - Heat the reaction mixture to 90 °C with magnetic stirring.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, evaporate the solvent under reduced pressure. The addition of methanol can facilitate the removal of DMC as an azeotrope.
 - Dissolve the residue in ethyl acetate and wash with a 1N HCl solution.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and concentrate under reduced pressure to yield the crude **4-Methoxy-3,5-dimethylbenzonitrile**.
 - Purify the product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As of the date of this document, experimental spectroscopic data for **4-Methoxy-3,5-dimethylbenzonitrile** is not available in peer-reviewed literature or major chemical databases. The following sections provide predicted spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around 3.8-4.0 ppm. The two methyl groups on the benzene ring will likely appear as a singlet

at approximately 2.2-2.4 ppm. The two aromatic protons, being chemically equivalent, should appear as a singlet in the aromatic region, likely between 7.0 and 7.5 ppm.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom. The nitrile carbon is expected in the range of 118-120 ppm. The aromatic carbons will have signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should appear around 55-60 ppm, and the methyl carbons will be observed at approximately 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **4-Methoxy-3,5-dimethylbenzonitrile**

Group	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Methoxy (O-CH ₃)	3.8 - 4.0 (s, 3H)	55 - 60
Methyl (Ar-CH ₃)	2.2 - 2.4 (s, 6H)	15 - 20
Aromatic (Ar-H)	7.0 - 7.5 (s, 2H)	110 - 160
Nitrile (-CN)	-	118 - 120

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for **4-Methoxy-3,5-dimethylbenzonitrile**

Functional Group	Predicted Absorption Range (cm ⁻¹)
C≡N (Nitrile stretch)	2220 - 2240
C-H (Aromatic)	3000 - 3100
C-H (Aliphatic - CH ₃)	2850 - 3000
C=C (Aromatic)	1500 - 1600
C-O (Aryl ether)	1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)

Mass Spectrometry (MS)

In a mass spectrum, **4-Methoxy-3,5-dimethylbenzonitrile** is expected to show a prominent molecular ion peak (M^+) at $m/z = 161$. Common fragmentation patterns would likely involve the loss of a methyl group ($[M-15]^+$) or a methoxy group ($[M-31]^+$).

Biological Activity

A thorough search of scientific literature and databases did not reveal any documented biological activities or involvement in specific signaling pathways for **4-Methoxy-3,5-dimethylbenzonitrile**. Structurally related benzonitrile and methoxyphenyl compounds are known to exhibit a wide range of biological effects, suggesting that this molecule could be a candidate for future screening in drug discovery programs.

Conclusion

4-Methoxy-3,5-dimethylbenzonitrile is a readily synthesizable aromatic nitrile. This guide has outlined its key properties and a practical synthetic route. While specific experimental data for this compound remains to be published, the provided information, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers interested in its synthesis and potential applications. Further experimental investigation is warranted to fully characterize this molecule and explore its potential utility in various scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. minio.scielo.br [minio.scielo.br]
- 2. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and formula of 4-Methoxy-3,5-dimethylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116070#molecular-structure-and-formula-of-4-methoxy-3,5-dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com